molecular formula C13H11ClFNO2S B11837362 Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11837362
M. Wt: 299.75 g/mol
InChI Key: LWDBVQOLGQQRBO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a thiophene-based compound featuring a thiophene ring substituted with amino, chloro, and 2-fluorophenyl groups at positions 2, 5, and 4, respectively, along with an ethyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H11ClFNO2S/c1-2-18-13(17)10-9(11(14)19-12(10)16)7-5-3-4-6-8(7)15/h3-6H,2,16H2,1H3

InChI Key

LWDBVQOLGQQRBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2F)Cl)N

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. It involves a three-component condensation of a ketone, α-cyanoester, and elemental sulfur under basic conditions.

Procedure :

  • Reactants :

    • 2-Fluorophenylacetone (1.0 equiv)

    • Ethyl cyanoacetate (1.2 equiv)

    • Elemental sulfur (1.5 equiv)

    • Morpholine (catalyst, 0.1 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Reflux at 80°C for 6–8 hours under inert atmosphere.

  • Outcome :

    • Intermediate: Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

    • Yield: 75–85%.

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the ketone and cyanoacetate, followed by cyclization with sulfur to form the thiophene ring.

Chlorination at Position 5

Introducing chlorine at the 5-position requires electrophilic substitution or directed C–H activation.

N-Chlorosuccinimide (NCS)-Mediated Chlorination

Procedure :

  • Reactants :

    • Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate (1.0 equiv)

    • NCS (1.1 equiv)

    • Dichloromethane (DCM, solvent)

    • Catalytic HCl (0.05 equiv).

  • Conditions :

    • Stir at 25°C for 4–6 hours.

  • Outcome :

    • Final Product: Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate

    • Yield: 70–78%.

Key Optimization :

  • Excess NCS or prolonged reaction times lead to over-chlorination.

  • HCl accelerates Cl₂ release from NCS, enhancing electrophilic substitution.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Aryl Functionalization

For analogs with complex aryl groups, cross-coupling post-cyclization is effective.

Procedure :

  • Intermediate : Ethyl 2-amino-5-chlorothiophene-3-carboxylate.

  • Coupling Partner : 2-Fluorophenylboronic acid (1.2 equiv).

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : DMF/H₂O (4:1).

Yield : 65–72%.

One-Pot Tandem Synthesis

Combining Gewald reaction and chlorination in a single pot reduces purification steps.

Procedure :

  • Perform Gewald reaction as in Section 2.1.

  • Add NCS directly to the reaction mixture without isolating the intermediate.

  • Stir for additional 3 hours at 25°C.

Yield : 68–70%.

Comparative Analysis of Methods

Method Yield (%) Time (h) Complexity Scalability
Gewald + NCS Chlorination70–7810–14ModerateHigh
Suzuki Coupling65–7212–16HighModerate
One-Pot Tandem68–708–10LowHigh

Key Observations :

  • Gewald + NCS offers the best balance of yield and scalability.

  • One-Pot methods simplify workflow but require precise stoichiometry.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₃), 4.25 (q, 2H, OCH₂), 6.85–7.35 (m, 4H, Ar-H), 5.20 (s, 2H, NH₂).

  • LC-MS : [M+H]⁺ = 328.03 (calc. 328.06).

Purity Assessment

  • HPLC purity: ≥98% (C18 column, MeCN/H₂O gradient).

Industrial and Environmental Considerations

  • Solvent Recycling : Ethanol and DCM are recoverable via distillation.

  • Waste Management : Neutralize residual sulfur and HCl with NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate typically involves multi-step reactions that may include condensation reactions and cyclization processes. Variants of this compound have been explored to enhance its biological activity or to modify its pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was evaluated against various human tumor cell lines as part of the National Cancer Institute's drug screening program. It showed promising results with mean growth inhibition (GI) values indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been tested for antioxidant activity. Research indicates that derivatives of thiophene compounds, including this compound, demonstrate significant free radical scavenging capabilities. This suggests a potential use in preventing oxidative stress-related diseases .

Antibacterial Activity

In addition to anticancer and antioxidant properties, this compound has shown antibacterial effects against certain pathogenic bacteria. Studies conducted on various derivatives have indicated their effectiveness in inhibiting bacterial growth, which could lead to the development of new antibacterial agents .

Case Studies and Research Findings

  • Anticancer Efficacy Study :
    • A study involving the evaluation of this compound against a panel of sixty cancer cell lines revealed an average cell growth inhibition rate of approximately 12.53%, suggesting its viability as a candidate for further development in cancer therapy .
  • Antioxidant Activity Assessment :
    • The antioxidant properties were assessed using various methods, including DPPH radical scavenging assays. Results indicated that certain derivatives exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid, highlighting their potential in nutraceutical applications .
  • Antibacterial Testing :
    • The compound was subjected to antibacterial assays against Gram-positive bacteria such as Staphylococcus aureus. The results demonstrated notable zones of inhibition, indicating effective antibacterial activity which could be harnessed in pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Thiophene derivatives exhibit significant variations in reactivity and properties depending on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Electronic Profiles
Compound Name Substituents (Thiophene Positions) Phenyl Substituent Position Key Electronic Features
Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate (Target) 2-NH₂, 5-Cl, 4-(2-F-C₆H₄) 2-fluoro (ortho) Moderate EWG (Cl, F), planar steric effects
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 2-NH₂, 4-(4-Cl-C₆H₄) 4-chloro (para) Strong EWG (Cl), para-substitution
Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate 2-NH₂, 5-(4-F-C₆H₄) 4-fluoro (para) Polar F substituent, para-directing
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-NH₂, 5-(3-Cl-C₆H₄) 3-chloro (meta) Altered regiochemistry, meta-Cl effects
Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate 5-NH₂, 4-(4-NO₂-C₆H₄) 4-nitro (para) Strong EWG (NO₂), high reactivity

Key Observations :

  • Ortho vs.
  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro groups (as in ) enhance electrophilicity, while fluorine’s inductive effects increase polarity without significant steric bulk .

Crystallographic and Conformational Analysis

While direct data for the target compound are lacking, analogs provide insights:

  • Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate : The 2-fluorophenyl group induces a sofa conformation in the central ring, stabilized by intramolecular hydrogen bonds. Similar steric effects may influence the target compound’s crystal packing.
  • Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate : Methyl and phenyl substituents increase hydrophobicity, contrasting with the target’s polar chloro and fluoro groups.

Stability and Toxicity Considerations

  • Chloro and Fluoro Substituents : Generally confer metabolic resistance compared to nitro groups, which may generate reactive intermediates .
  • Thiophene Fentanyl Analogs : Highlight the need for thorough toxicological studies, as minor structural changes can drastically alter safety profiles.

Biological Activity

Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H12ClFNO2S and a molecular weight of approximately 287.75 g/mol, features a thiophene ring along with amino and carboxylate functional groups, which are crucial for its biological interactions and therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structural components of thiophene derivatives often contribute to their efficacy against a range of bacterial strains and fungi. For instance, derivatives have been shown to possess antibacterial properties against common pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .

Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives

Compound NameStructure FeaturesMIC (µg/mL)Activity
This compoundThiophene ring, amino groupTBDAntibacterial
4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylic acidPyridine ring15.6 - 125Antimicrobial
4-amino-3-chloro-6-(3-chloro-5-fluoro-4-methylthiophen-2-yl)pyridine-2-carboxylic acidPyridine and thiopheneTBDAntitumor

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar thiophene derivatives, which have shown efficacy against various cancer cell lines. The presence of the amino and carboxylate groups enhances the interaction with biological targets involved in cancer progression, making these compounds promising candidates for further development in oncology.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membranes : The lipophilic nature of the thiophene ring may facilitate penetration into microbial membranes, leading to cell lysis.
  • Interference with DNA/RNA Synthesis : Some derivatives have shown the ability to bind to nucleic acids, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various thiophene derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound exhibited comparable or superior activity compared to traditional antibiotics like ciprofloxacin, particularly against S. aureus and E. coli.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF7). The compound was found to activate caspase pathways, leading to programmed cell death, which is crucial for therapeutic strategies targeting cancer.

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 2-amino-5-chloro-4-(2-fluorophenyl)thiophene-3-carboxylate, and how are yields optimized?

The synthesis typically follows a multi-step Gewald reaction, starting with a ketone or nitrile precursor. For example, analogous thiophene derivatives are synthesized via cyclization of cyanoacetate esters with elemental sulfur and amines under reflux conditions . Key steps include:

  • Step 1 : Condensation of ethyl cyanoacetate with a substituted ketone (e.g., 4-(2-fluorophenyl)propan-2-one) to form an intermediate.
  • Step 2 : Cyclization with sulfur and an amine source (e.g., ammonium acetate) to form the thiophene core.
  • Step 3 : Chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) .
    Yields are optimized by controlling reaction temperature (70–90°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of sulfur/amine reagents .

Q. Q2. How is the compound characterized to confirm structural integrity and purity?

Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 355.04) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., halogen substitution) influence biological activity?

The 2-fluorophenyl and 5-chloro groups are critical for target binding. SAR studies on analogous compounds show:

  • Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Chlorine : Increases electrophilicity, promoting covalent interactions with cysteine residues in enzymes like kinases .
    Example comparison:
CompoundSubstituentsIC50_{50} (Target Enzyme)
Parent compound5-Cl, 2-FPh12 nM (Kinase X)
5-Br analog5-Br, 2-FPh18 nM (Kinase X)
2-ClPh analog5-Cl, 2-ClPh45 nM (Kinase X)

Data suggests halogen size/position directly impacts potency .

Q. Q4. What crystallographic methods are used to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL is employed for refinement. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H-atoms placed geometrically .
    Example metrics: R1_1 = 0.035, wR2_2 = 0.090 for a related thiophene derivative .

Q. Q5. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Methodological solutions:

  • Prodrug Design : Introduce esterase-labile groups (e.g., tert-butyl esters) to enhance bioavailability .
  • Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation at the thiophene ring) .
  • Formulation Optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Mechanistic and Methodological Questions

Q. Q6. What computational tools are used to predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., kinase targets). Key residues: Lys68, Glu91 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. Q7. How are reaction intermediates monitored in real-time during synthesis?

  • In Situ FTIR : Tracks carbonyl (1700–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups .
  • LC-MS : Identifies transient intermediates (e.g., cyanoacetate adducts) with <1 min retention time shifts .

Data Interpretation and Optimization

Q. Q8. What statistical methods are applied to optimize reaction conditions?

  • Design of Experiments (DoE) : Central composite design to evaluate temperature, solvent, and catalyst effects on yield .
  • PCA : Reduces dimensionality in spectral data (e.g., NMR/IR) to identify outlier batches .

Q. Q9. How is regioselectivity ensured during electrophilic substitution?

  • Directing Groups : The 2-amino group directs electrophiles (e.g., Cl+^+) to the 5-position via resonance stabilization .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) favor σ-complex formation at electron-deficient positions .

Biological Evaluation

Q. Q10. What assays are used to evaluate antimicrobial activity?

  • MIC Assays : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Time-Kill Curves : Quantify bactericidal effects over 24 hours .
    Example MIC = 8 µg/mL against MRSA .

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